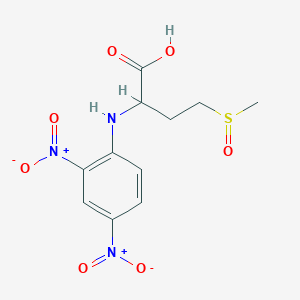
DNP-DL-methionine sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DNP-DL-methionine sulfoxide is a synthetic organic compound characterized by the presence of nitroaniline and methylsulphinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DNP-DL-methionine sulfoxide typically involves multi-step organic reactions. The starting materials often include 2,4-dinitroaniline and 4-(methylsulphinyl)butyric acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
DNP-DL-methionine sulfoxide can undergo various chemical reactions, including:
Oxidation: The methylsulphinyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulphinyl group may yield sulfone derivatives, while reduction of the nitro groups may produce amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of DNP-DL-methionine sulfoxide involves its interaction with specific molecular targets and pathways. The nitroaniline and methylsulphinyl groups may play a role in its biological activity, influencing processes such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dinitroaniline
- 4-(Methylsulphinyl)butyric acid
- Other nitroaniline derivatives
Uniqueness
DNP-DL-methionine sulfoxide is unique due to the combination of nitroaniline and methylsulphinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
1695-02-9 |
|---|---|
Fórmula molecular |
C11H13N3O7S |
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
2-(2,4-dinitroanilino)-4-methylsulfinylbutanoic acid |
InChI |
InChI=1S/C11H13N3O7S/c1-22(21)5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16) |
Clave InChI |
FTOHDWRUZIRPDU-UHFFFAOYSA-N |
SMILES |
CS(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CS(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
1695-02-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















